molecular formula C16H23F3N4O B12245129 N-(propan-2-yl)-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanamide

N-(propan-2-yl)-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanamide

Cat. No.: B12245129
M. Wt: 344.38 g/mol
InChI Key: QBEWESQBHHZHER-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 2-aminopyridine with a bromoketone to form an intermediate, which is then subjected to further reactions to introduce the piperazine and propanamide groups . The reaction conditions often include the use of solvents like toluene and ethyl acetate, with catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for producing the compound in large quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the amide group to an amine.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Solvents such as dichloromethane (DCM) and methanol (MeOH) are often used to facilitate these reactions. The reaction conditions, including temperature and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with different chemical properties.

Scientific Research Applications

N-(propan-2-yl)-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions with biomolecules.

    Medicine: The compound is explored for its potential therapeutic properties, including its activity against specific biological targets.

    Industry: It is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and piperazine moiety play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(propan-2-yl)-2-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanamide stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties, and the piperazine moiety, which enhances its biological activity. These features make it a versatile compound for various scientific applications.

Properties

Molecular Formula

C16H23F3N4O

Molecular Weight

344.38 g/mol

IUPAC Name

N-propan-2-yl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanamide

InChI

InChI=1S/C16H23F3N4O/c1-11(2)20-15(24)12(3)22-7-9-23(10-8-22)14-6-4-5-13(21-14)16(17,18)19/h4-6,11-12H,7-10H2,1-3H3,(H,20,24)

InChI Key

QBEWESQBHHZHER-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(C)N1CCN(CC1)C2=CC=CC(=N2)C(F)(F)F

Origin of Product

United States

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